molecular formula C17H18INO2 B5057026 3-butoxy-N-(2-iodophenyl)benzamide

3-butoxy-N-(2-iodophenyl)benzamide

Cat. No.: B5057026
M. Wt: 395.23 g/mol
InChI Key: KYUGHRRSFOOKRM-UHFFFAOYSA-N
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Description

3-Butoxy-N-(2-iodophenyl)benzamide is a benzamide derivative featuring a butoxy group at the 3-position of the benzoyl ring and a 2-iodophenyl substituent on the amide nitrogen. Its molecular formula is C₁₇H₁₈INO₂, with a calculated molecular weight of 401.24 g/mol. The compound’s structure combines a bulky alkoxy group (butoxy) with a heavy halogen (iodine), which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name

3-butoxy-N-(2-iodophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO2/c1-2-3-11-21-14-8-6-7-13(12-14)17(20)19-16-10-5-4-9-15(16)18/h4-10,12H,2-3,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUGHRRSFOOKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-butoxy-N-(2-iodophenyl)benzamide typically involves the reaction of 3-butoxybenzoic acid with 2-iodoaniline in the presence of coupling reagents. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of the amine to form the amide bond . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

3-butoxy-N-(2-iodophenyl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-butoxy-N-(2-iodophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amide bonds and iodine-containing compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(2-iodophenyl)benzamide involves its interaction with molecular targets through its functional groups. The butoxy group can participate in hydrophobic interactions, while the iodophenyl group can engage in halogen bonding. The benzamide moiety can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can modulate various biological pathways and processes.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 3-butoxy-N-(2-iodophenyl)benzamide with structurally related benzamides:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
3-Butoxy-N-(2-iodophenyl)benzamide Butoxy (3), I (2) 401.24 Bulky alkoxy group; high lipophilicity; potential for Pd-mediated coupling
4-Chloro-N-(2-iodophenyl)benzamide Cl (4), I (2) 357.63 Electron-withdrawing Cl; lower steric hindrance; 38% synthetic yield
N-(2-Iodophenyl)benzamide H (3), I (2) 323.16 Simplest analog; 81% yield via benzoyl chloride condensation
3-Bromo-N-(2-iodophenyl)benzamide Br (3), I (2) 402.02 Dual heavy halogens; potential for halogen bonding interactions
3-Ethoxy-N-(2-fluorophenyl)benzamide Ethoxy (3), F (2) 259.28 Smaller alkoxy group; electronegative F substituent

Challenges and Opportunities

  • Steric Effects : The butoxy group may hinder intramolecular interactions or crystallization, complicating purification .
  • Halogen-Specific Properties : Iodine’s polarizability and Br’s electronegativity offer distinct interaction profiles in supramolecular chemistry or drug design .

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